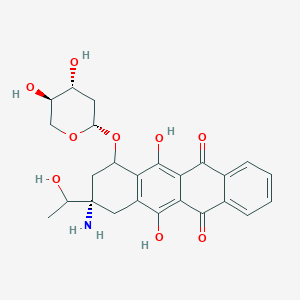

阿柔比星醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is a synthetic 9-aminoanthracycline derivative and the active metabolite of amrubicin. (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is known for its potent cytotoxic activity, which is 10-100 times greater than that of amrubicin. It is primarily used in the treatment of lung cancer, including small-cell lung cancer and non-small-cell lung cancer .

科学研究应用

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reduction and oxidation reactions of anthracyclines.

Medicine: (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is primarily used in the treatment of lung cancer.

作用机制

Target of Action

Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .

Mode of Action

Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .

Biochemical Pathways

The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .

Pharmacokinetics

Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .

Result of Action

The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .

Action Environment

The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.

生化分析

Biochemical Properties

Amrubicinol interacts with various enzymes and proteins in the body. It is a product of reduction by cytoplasmic carbonyl reductase at the C-13 carbonyl group . It promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, mediated by the topoisomerase-II enzyme .

Cellular Effects

Amrubicinol has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . It also retains sensitivity in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants .

Molecular Mechanism

Amrubicinol exerts its effects at the molecular level through several mechanisms. It forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex . This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes .

Temporal Effects in Laboratory Settings

The effects of Amrubicinol change over time in laboratory settings. The clearance of Amrubicinol was significantly correlated with grade 4 neutropenia . The percentage decreases in the neutrophil count, hemoglobin level, and platelet count were well correlated with the Amrubicinol AUC .

Dosage Effects in Animal Models

The effects of Amrubicinol vary with different dosages in animal models. The maximum tolerated dose (MTD) for Amrubicin was estimated to be 25 mg/kg in four mouse strains .

Metabolic Pathways

Amrubicinol is involved in several metabolic pathways. It is converted to its active 13-hydroxy metabolite, amrubicinol, in the liver, kidney, and tumor tissue, through reduction of its C-13 ketone group to a hydroxy group .

Transport and Distribution

Amrubicinol is transported and distributed within cells and tissues. Although Amrubicin is a weak P-glycoprotein substrate, transport and retention of Amrubicin were not solely modulated by P-glycoprotein in the resistant cell lines overexpressing drug efflux pumps .

Subcellular Localization

Amrubicinol is predominantly localized to the cytoplasm . In 20-30% of cells, Amrubicinol was also observed in the nucleus . This subcellular localization may influence its activity or function.

准备方法

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is synthesized through the enzymatic reduction of amrubicin. The reduction occurs at the C-13 carbonyl group, converting it to a hydroxyl group. This process is facilitated by carbonyl reductase enzymes . The industrial production of amrubicinol involves the administration of amrubicin to patients, where it is metabolized in the liver, kidney, and tumor tissues to form amrubicinol .

化学反应分析

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NADPH-cytochrome P450 reductase and quinone oxidoreductase . The major products formed from these reactions are amrubicin and its various metabolites .

相似化合物的比较

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is similar to other anthracycline derivatives, such as doxorubicin, epirubicin, and daunorubicin. it is unique in its significantly higher cytotoxic activity and its specific mechanism of action involving the reduction of the C-13 carbonyl group to a hydroxyl group . The similar compounds include:

Doxorubicin: Another anthracycline with potent antitumor activity but lower cytotoxicity compared to amrubicinol.

Epirubicin: Similar to doxorubicin but with a different stereochemistry at the C-4 position.

Daunorubicin: An anthracycline used primarily in the treatment of leukemia.

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione’s unique properties make it a valuable compound in the treatment of lung cancer and a subject of ongoing research in the field of oncology .

属性

IUPAC Name |

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDGDISMODBEAN-OAIQOSRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)